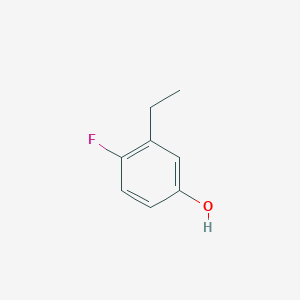
3-Ethyl-4-fluorophenol
Vue d'ensemble
Description
3-Ethyl-4-fluorophenol: is an organic compound with the molecular formula C8H9FO It is a derivative of phenol, where the hydrogen atom at the fourth position of the benzene ring is replaced by a fluorine atom, and an ethyl group is attached to the third position
Mécanisme D'action
Target of Action
The primary target of 3-Ethyl-4-fluorophenol is the enzyme 4-fluorophenol monooxygenase . This enzyme is responsible for the defluorination of fluorinated compounds, including this compound .
Mode of Action
This compound interacts with its target, 4-fluorophenol monooxygenase, through a process of NADPH-dependent hydroxylation and defluorination . This interaction results in the breakdown of the compound, effectively removing the fluorine atom .
Biochemical Pathways
The biochemical pathway affected by this compound involves the defluorination of fluorinated compounds . The compound is first converted into fluorocatechol, which then undergoes intra-diol cleavage to form fluoromuconic acid . Depending on the position of the fluorine atom, the fluoromuconic acid can be further catabolized into 3-oxoadipate with the release of a fluoride ion .
Pharmacokinetics
Based on its chemical structure and properties, it can be inferred that the compound is likely to be absorbed and distributed in the body, metabolized primarily through the action of 4-fluorophenol monooxygenase, and excreted as metabolic byproducts .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the defluorination of the compound , leading to the breakdown of the compound and the release of a fluoride ion . This process can potentially lead to the detoxification of the compound, reducing its environmental impact .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the activity of 4-fluorophenol monooxygenase, thereby influencing the defluorination process . Additionally, the compound’s stability and efficacy can be affected by its physical properties, such as its melting and boiling points, solubility in water, and Log P value .
Analyse Biochimique
Biochemical Properties
The nature of these interactions is largely determined by the fluorine atom, which can form strong hydrogen bonds with proteins and enzymes, influencing their structure and function .
Cellular Effects
Fluorinated compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
Fluorinated compounds are generally stable and resistant to degradation, which could influence their long-term effects on cellular function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution: One common method for synthesizing 3-Ethyl-4-fluorophenol involves the electrophilic aromatic substitution of fluorobenzene. The reaction typically uses ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the ethyl group at the meta position relative to the fluorine atom.
Hydrolysis of Esters or Ethers: Another method involves the hydrolysis of phenolic esters or ethers.
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Ethyl-4-fluorophenol can undergo oxidation reactions, where the phenolic hydroxyl group is converted to a carbonyl group, forming quinones.
Reduction: The compound can be reduced to form various hydroxy derivatives, depending on the reaction conditions and reagents used.
Substitution: It can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium amide or thiourea can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted phenols with various functional groups.
Applications De Recherche Scientifique
Chemistry: 3-Ethyl-4-fluorophenol is used as a building block in organic synthesis, particularly in the development of fluorinated aromatic compounds. Its unique reactivity makes it valuable for creating complex molecular structures.
Biology and Medicine: In biological research, fluorinated phenols like this compound are studied for their potential as enzyme inhibitors and their effects on cellular processes. They are also explored for their antimicrobial properties and potential use in pharmaceuticals .
Industry: The compound is used in the production of specialty chemicals, including agrochemicals and materials with specific electronic properties. Its stability and reactivity make it suitable for various industrial applications .
Comparaison Avec Des Composés Similaires
4-Ethyl-3-fluorophenol: Similar structure but with different positional isomerism.
3-Methyl-4-fluorophenol: Similar functional groups but with a methyl group instead of an ethyl group.
3-Ethyl-4-chlorophenol: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness: 3-Ethyl-4-fluorophenol is unique due to the specific positioning of the ethyl and fluorine groups, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
3-ethyl-4-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-2-6-5-7(10)3-4-8(6)9/h3-5,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEJCZIQOHHOON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,7-dimethoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1428210.png)
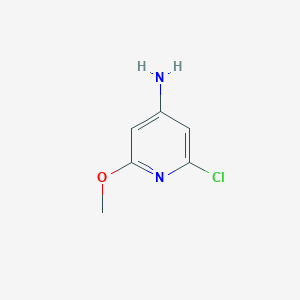
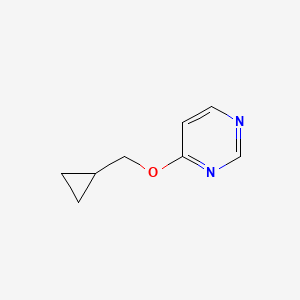
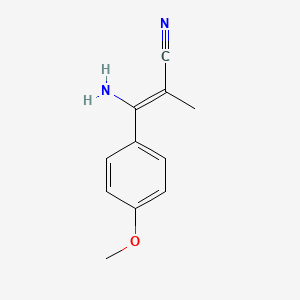
![3-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3-azabicyclo[3.3.1]nonane-9,5'-4H-1,2-oxazole]-3'-carboxylic acid](/img/structure/B1428215.png)
![[2-({4-[(2-Hydroxymethyl-phenyl)-dimethyl-silanyl]-phenyl}-dimethyl-silanyl)-phenyl]-methanol](/img/structure/B1428217.png)
![Dimethyl-[4-(2-piperidin-4-yl-ethyl)-pyridin-2-yl]-amine dihydrochloride](/img/structure/B1428218.png)
![4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B1428219.png)
![tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1428223.png)
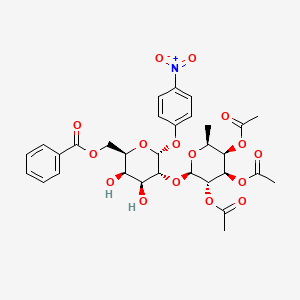


![ethyl N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamothioyl}carbamate](/img/structure/B1428229.png)
![6-Chloro-5-iodoimidazo[1,2-a]pyridine](/img/structure/B1428231.png)
